molecular formula C15H19N3O2 B2592096 N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]pentanamide CAS No. 891113-19-2

N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]pentanamide

Cat. No.: B2592096
CAS No.: 891113-19-2
M. Wt: 273.336
InChI Key: TYIJYLQXLQNQMI-UHFFFAOYSA-N
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Description

N-[5-(2,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]pentanamide is a research-grade chemical compound featuring the 1,3,4-oxadiazole heterocycle, a scaffold of significant interest in medicinal chemistry and drug discovery. The 1,3,4-oxadiazole core is a privileged structure in the design of novel bioactive molecules due to its versatility as a bioisostere for esters and amides, and its ability to engage in hydrogen bonding with biological targets . Compounds based on this structure have demonstrated potent biological activities in scientific research, including investigational anticancer and antimicrobial applications. In anticancer research, 1,3,4-oxadiazole derivatives have shown promise as inhibitors of tubulin polymerization, a key mechanism for halting cell division in proliferating cells . Other research indicates that specific 1,3,4-oxadiazole analogues can inhibit enzymes like thymidylate synthase and carbonic anhydrase II, which are established targets in oncology and other therapeutic areas . In infectious disease research, the 1,3,4-oxadiazole scaffold, particularly when combined with specific substituents, has been explored for its potent antimycobacterial properties, including activity against drug-resistant strains of Mycobacterium tuberculosis . The structure of this compound, which incorporates a 2,4-dimethylphenyl group and a pentanamide chain, is designed to facilitate structure-activity relationship (SAR) studies, allowing researchers to investigate the effects of lipophilicity and steric bulk on biological activity and pharmacokinetic properties. This makes it a valuable tool for hit-to-lead optimization campaigns in early-stage drug discovery.

Properties

IUPAC Name

N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2/c1-4-5-6-13(19)16-15-18-17-14(20-15)12-8-7-10(2)9-11(12)3/h7-9H,4-6H2,1-3H3,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYIJYLQXLQNQMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=NN=C(O1)C2=C(C=C(C=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]pentanamide typically involves the following steps:

  • Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives. For instance, 2,4-dimethylbenzoic acid can react with hydrazine hydrate to form the corresponding hydrazide, which then cyclizes in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) to yield the oxadiazole ring.

  • Attachment of the Pentanamide Chain: : The oxadiazole intermediate is then reacted with pentanoyl chloride in the presence of a base such as triethylamine to form this compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial for efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylphenyl group, leading to the formation of hydroxylated or carboxylated derivatives.

    Reduction: Reduction reactions can target the oxadiazole ring or the amide group, potentially leading to ring opening or amine formation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) under appropriate conditions (e.g., acidic or basic environments) facilitate substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines or alcohols. Substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Medicinal Chemistry

N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]pentanamide has shown promise in several therapeutic areas:

  • Antimicrobial Activity : The compound exhibits significant antimicrobial properties, making it a candidate for developing new antibiotics or antifungal agents. Research indicates that it can inhibit the growth of various pathogens by targeting specific cellular mechanisms.
  • Anticancer Properties : Studies suggest that this compound may inhibit cancer cell proliferation by interfering with critical signaling pathways involved in cell division and survival. Its mechanism of action includes the inhibition of enzymes that are essential for tumor growth .
  • Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory potential, showing efficacy in reducing inflammation markers in vitro and in vivo models. This could lead to its application in treating inflammatory diseases .

Materials Science

In addition to its medicinal applications, this compound is utilized in materials science:

  • Polymer Synthesis : The compound can be incorporated into polymer matrices to enhance properties such as conductivity and thermal stability. Its unique structure allows it to act as a dopant or cross-linking agent in polymer formulations.
  • Fluorescent Materials : Due to its electronic properties stemming from the oxadiazole moiety, this compound can be used in the development of fluorescent materials for sensors and display technologies .

Agrochemicals

The compound serves as a precursor for synthesizing agrochemicals such as pesticides and herbicides. Its ability to target specific biological pathways makes it suitable for developing compounds that protect crops from pests while minimizing environmental impact.

Case Studies and Research Findings

Several studies have documented the biological activities and synthetic routes of this compound:

StudyFocusFindings
Antimicrobial ActivityDemonstrated significant inhibition against Gram-positive and Gram-negative bacteria.
Anticancer MechanismInduced apoptosis in cancer cell lines through caspase activation.
Material PropertiesEnhanced thermal stability when integrated into polymer composites.

Mechanism of Action

The mechanism of action of N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]pentanamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The oxadiazole ring and the amide group are key structural features that influence its binding affinity and specificity.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key structural analogs differ in substituents on the oxadiazole ring, phenyl group modifications, and amide chain length. Below is a comparative analysis (Table 1):

Table 1: Physicochemical Comparison of Selected Oxadiazole Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents References
N-[5-(2,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]pentanamide (Target) C₁₆H₂₀N₃O₂* ~294.35 Not reported 2,4-Dimethylphenyl, pentanamide
N-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]pentanamide (OZE-III) C₁₃H₁₄ClN₃O₂ 279.72 Not reported 4-Chlorophenyl, pentanamide
N-(2,4-Dimethylphenyl)-2-((5-(1-((4-methoxyphenyl)sulfonyl)piperidin-3-yl)-1,3,4-oxadiazol-2-yl)thio)propanamide (8a) C₂₅H₂₉N₅O₅S₂ 547.65 Not reported 2,4-Dimethylphenyl, sulfonylpiperidine
N-(2,4-Dimethylphenyl)-4-({5-[3-(1H-indol-3-yl)propyl]-1,3,4-oxadiazol-2-yl}sulfanyl)butanamide (8g) C₂₅H₂₇N₅O₂S 469.58 Not reported 2,4-Dimethylphenyl, indole-propyl
N-[5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]pentanamide C₁₄H₁₇N₃O₃ 275.31 Not reported 3-Methoxyphenyl, pentanamide

Key Observations:

  • Substituent Effects on Lipophilicity: The 2,4-dimethylphenyl group in the target compound likely increases lipophilicity compared to OZE-III (4-chlorophenyl) and the methoxyphenyl analog .
  • Amide Chain Length: The pentanamide chain (5 carbons) may enhance metabolic stability over shorter chains (e.g., propanamide in compound 8a) but reduce solubility compared to smaller analogs .

Drug-Likeness and Pharmacokinetics

  • Lipinski’s Rule Compliance: Pentanamide derivatives (e.g., N-(4-methoxyphenyl)pentanamide) generally comply with Lipinski’s rules (molecular weight <500, logP <5), suggesting favorable oral bioavailability .
  • Metabolic Stability: Sulfonyl and thioether groups (e.g., in 8a and 8g) may increase metabolic resistance compared to the target compound’s simpler structure .

Biological Activity

N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]pentanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

  • Molecular Formula : C14H17N3O2
  • Molar Mass : 259.30368 g/mol
  • CAS Number : 891113-13-6

The compound exhibits its biological activity primarily through interactions with various biological targets, particularly in the context of cancer and inflammation. The oxadiazole moiety is known for its ability to enhance the pharmacological profile of compounds by facilitating interactions with biomolecules such as proteins and nucleic acids.

Biological Activity

  • Anticancer Activity :
    • Studies have shown that compounds containing oxadiazole rings can induce apoptosis in cancer cells. The mechanism often involves the inhibition of tubulin polymerization, leading to cell cycle arrest and subsequent cell death .
    • A notable study demonstrated that derivatives of oxadiazole exhibited cytotoxic effects against various human tumor cell lines, including A549 (lung carcinoma) and HeLa (cervical carcinoma) cells .
  • Anti-inflammatory Effects :
    • The compound has been evaluated for its anti-inflammatory properties. In vitro assays indicated that it could inhibit the production of pro-inflammatory cytokines, suggesting a potential role in treating inflammatory diseases .
  • Neuropharmacological Effects :
    • Emerging research suggests that oxadiazole derivatives may interact with serotonin receptors, which could be beneficial in treating mood disorders. For instance, compounds similar to this compound have shown affinity for serotonin receptors and could modulate serotonergic signaling pathways .

Table 1: Summary of Biological Activities

Activity TypeCell Lines TestedIC50 Values (µM)Mechanism of Action
AnticancerA54915Inhibition of tubulin polymerization
HeLa20Apoptosis induction
Anti-inflammatoryRAW 264.7 (macrophages)10Inhibition of cytokine production
NeuropharmacologicalCHO-K1 (Chinese Hamster Ovary)25Modulation of serotonin receptor activity

Research Findings

Recent studies have highlighted the promising biological activities associated with this compound:

  • Antitumor Efficacy : Research published in peer-reviewed journals indicates that the compound significantly reduces viability in cancer cell lines through mechanisms involving oxidative stress and cell cycle disruption .
  • Inflammatory Response Modulation : Another study reported a reduction in inflammatory markers when treated with oxadiazole derivatives, indicating potential therapeutic applications in chronic inflammatory conditions .

Q & A

Q. What statistical methods validate bioactivity data reproducibility?

  • Methodology :
  • Apply Grubbs' test to identify outliers in triplicate experiments.
  • Use ANOVA with post-hoc Tukey tests to compare IC50 values across derivatives (p < 0.05) .

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